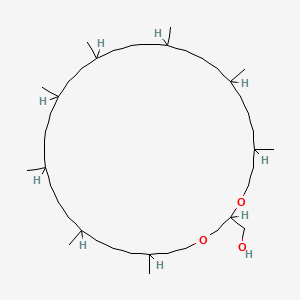

Mcdpg

Description

Properties

CAS No. |

88795-41-9 |

|---|---|

Molecular Formula |

C43H86O3 |

Molecular Weight |

651.1 g/mol |

IUPAC Name |

(7,11,15,19,22,26,30,34-octamethyl-1,4-dioxacyclohexatriacont-2-yl)methanol |

InChI |

InChI=1S/C43H86O3/c1-35-15-9-17-37(3)21-13-25-41(7)29-31-45-34-43(33-44)46-32-30-42(8)26-14-22-38(4)18-10-16-36(2)20-12-24-40(6)28-27-39(5)23-11-19-35/h35-44H,9-34H2,1-8H3 |

InChI Key |

SCROVKPCXMRTCT-UHFFFAOYSA-N |

SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C |

Canonical SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C |

Synonyms |

1,2-cyclic-diphytanylglycerol ether MCDPG |

Origin of Product |

United States |

Foundational & Exploratory

understanding mCpG islands and promoter regions

An In-depth Technical Guide to CpG Islands and Promoter Regions for Researchers and Drug Development Professionals

Abstract

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation, cellular differentiation, and disease pathogenesis. A key feature of the mammalian genome is the presence of CpG islands (CGIs), which are short stretches of DNA with a high frequency of CpG dinucleotides. These islands are frequently located in the promoter regions of genes and their methylation status is a key determinant of gene expression. This technical guide provides a comprehensive overview of CpG islands, their relationship with promoter regions, the methodologies used to study them, and their significance as therapeutic targets in drug development.

Core Concepts: CpG Islands and Promoter Regions

Defining CpG Islands

CpG islands are regions of the genome with a high density of CpG dinucleotides. In the bulk of the genome, the CpG dinucleotide is underrepresented due to the deamination of methylated cytosine to thymine over evolutionary time. However, in CGIs, these sites are typically unmethylated, preserving their high frequency.

The classical definition of a CpG island is a DNA region of at least 200 base pairs with a GC content greater than 50% and an observed-to-expected CpG ratio of over 0.6. Approximately 70% of annotated gene promoters are associated with CpG islands. These are often associated with the promoters of housekeeping genes, which are constitutively expressed, as well as many regulated genes.

The Promoter-CpG Island Relationship

Promoters are regulatory regions of DNA, typically located upstream of a gene, that serve as the binding site for RNA polymerase and other transcriptional machinery. The methylation status of CpG islands within or near promoter regions is a critical factor in controlling gene transcription.

-

Unmethylated CpG Islands: In normal physiological conditions, CpG islands in the promoters of active genes are typically unmethylated. This open chromatin state allows for the binding of transcription factors and RNA polymerase, leading to gene expression.

-

Methylated CpG Islands: Hypermethylation of promoter-associated CpG islands is a hallmark of transcriptional silencing. The methyl groups are added to the 5' position of the cytosine pyrimidine ring by DNA methyltransferases (DNMTs). This methylation can inhibit gene expression through two primary mechanisms:

-

Directly interfering with the binding of transcription factors.

-

Recruiting methyl-CpG-binding domain proteins (MBDs) , which in turn recruit histone deacetylases (HDACs) and other chromatin-remodeling proteins, leading to a condensed, transcriptionally repressive chromatin structure (heterochromatin).

-

This dynamic regulation is fundamental to processes like X-chromosome inactivation, genomic imprinting, and the silencing of transposable elements.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with CpG islands and their methylation status.

| Parameter | Typical Value/Range | Reference |

| Minimum Length | 200 bp | |

| GC Content | > 50% | |

| Observed/Expected CpG Ratio | > 0.6 | |

| Association with Promoters | ~70% of annotated promoters | |

| Methylation in Normal Tissue | Generally unmethylated | |

| Methylation in Cancer | Often hypermethylated at tumor suppressor gene promoters |

Table 1: Defining Characteristics of CpG Islands.

| Gene Type | Promoter CGI Status | Typical Methylation Status | Expression Pattern |

| Housekeeping Genes | CGI-Associated | Unmethylated | Constitutive |

| Tissue-Specific Genes | CGI-Associated | Unmethylated in "on" tissue, can be methylated in others | Regulated |

| Developmentally Regulated Genes | CGI-Associated | Dynamically methylated | Tightly Regulated |

| Repetitive Elements | Often lack CGIs | Densely Methylated | Silenced |

Table 2: CpG Island Status and Gene Expression.

Signaling Pathways and Regulatory Logic

The methylation of CpG islands is a key regulatory node in cellular signaling. Hypermethylation of a promoter CGI can silence tumor suppressor genes, disrupting pathways that control cell growth and apoptosis.

Caption: Pathway of CpG island hypermethylation leading to gene silencing.

Experimental Protocols

The study of CpG islands and promoter methylation relies on several key techniques. Below are detailed methodologies for two foundational experimental workflows.

Protocol: Bisulfite Sequencing for Methylation Analysis

Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing can then reveal the methylation status of every CpG site in the region of interest.

Methodology:

-

DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard extraction kit. Quantify DNA and assess purity (A260/A280 ratio ~1.8).

-

Bisulfite Conversion:

-

Take 200-500 ng of genomic DNA.

-

Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's instructions. This involves denaturation of DNA followed by a prolonged incubation with sodium bisulfite under specific temperature cycles.

-

Desulphonate the DNA on a column.

-

Elute the converted DNA in the provided elution buffer.

-

-

PCR Amplification:

-

Design primers specific to the bisulfite-converted sequence of the target promoter region. Primers should not contain CpG sites themselves to avoid amplification bias. Use software like MethPrimer for design.

-

Perform PCR using a hot-start polymerase. An example cycling condition: 95°C for 10 min, followed by 40 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 45s, with a final extension at 72°C for 5 min.

-

-

Sequencing:

-

Purify the PCR product.

-

Sequence the product using Sanger sequencing or next-generation sequencing (NGS) platforms.

-

-

Data Analysis:

-

Align the obtained sequences to the in silico converted reference sequence.

-

Quantify methylation at each CpG site by comparing the number of reads with a 'C' (methylated) versus a 'T' (unmethylated).

-

Caption: Workflow for determining DNA methylation using bisulfite sequencing.

Protocol: Chromatin Immunoprecipitation (ChIP) for MBDs

ChIP can be used to identify the genomic regions to which methyl-CpG-binding domain (MBD) proteins are bound, providing an indirect map of methylated DNA.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release nuclei.

-

Isolate nuclei and lyse them to release chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the lysate overnight at 4°C with an antibody specific to an MBD protein (e.g., anti-MeCP2).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) for specific targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Implications for Drug Development

The aberrant hypermethylation of CpG islands in the promoters of tumor suppressor genes is a common event in cancer, making the enzymes that control this process attractive therapeutic targets.

Therapeutic Strategies:

-

DNMT Inhibitors: Drugs that inhibit DNA methyltransferases can lead to the re-expression of silenced tumor suppressor genes.

-

Azacitidine (Vidaza®) and Decitabine (Dacogen®) are nucleoside analogs that incorporate into DNA and trap DNMTs, leading to their degradation and passive DNA demethylation. These are FDA-approved for treating myelodysplastic syndromes (MDS).

-

The development of more specific, second-generation DNMT inhibitors is an active area of research, aiming to reduce toxicity and improve efficacy. Understanding the precise location and function of promoter CpG islands is essential for identifying new therapeutic targets and for developing biomarkers to predict patient response to epigenetic therapies.

The Pivotal Role of Methylated CpG Sites in Cellular Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation, a fundamental epigenetic modification, predominantly occurs at CpG dinucleotides and is crucial for regulating a vast array of cellular processes. This technical guide provides an in-depth exploration of the biological significance of methylated CpG sites, detailing their influence on gene expression, chromatin architecture, and the pathogenesis of various diseases, with a particular focus on cancer. We delve into the molecular mechanisms governing DNA methylation and demethylation, the intricate interplay with other epigenetic marks, and the advanced methodologies employed for their detection and analysis. This document serves as a comprehensive resource for researchers and professionals engaged in deciphering the complexities of epigenetic regulation and its therapeutic implications.

Introduction to CpG Methylation

DNA methylation involves the covalent addition of a methyl group to the 5' position of the cytosine pyrimidine ring, a reaction catalyzed by DNA methyltransferases (DNMTs).[1] In mammals, this modification is almost exclusively found in the context of CpG dinucleotides.[2] While the majority of the genome's CpG sites are methylated, regions with a high density of CpG sites, known as CpG islands, are typically unmethylated in normal cells, especially when located in gene promoter regions.[3][4] This differential methylation status is a key mechanism for controlling gene expression and maintaining cellular identity.

The enzymes responsible for establishing and maintaining methylation patterns are critical to this process. DNMT3A and DNMT3B are de novo methyltransferases that establish methylation patterns during early development, while DNMT1 is a maintenance methyltransferase that copies existing methylation patterns to newly synthesized DNA strands during cell division.[1][5] The removal of methylation is orchestrated by the ten-eleven translocation (TET) family of enzymes, which progressively oxidize 5-methylcytosine (5mC).[1][6]

Biological Significance of Methylated CpG Sites

Regulation of Gene Expression

The methylation status of CpG sites within gene regulatory regions is a primary determinant of transcriptional activity.

-

Promoter Methylation and Gene Silencing: Hypermethylation of CpG islands in promoter regions is strongly associated with transcriptional repression.[2][7] This silencing is achieved through two main mechanisms:

-

Inhibition of Transcription Factor Binding: The presence of methyl groups can directly block the binding of transcription factors to their cognate DNA sequences.[7]

-

Recruitment of Repressive Proteins: Methylated CpG sites are recognized by methyl-CpG-binding domain (MBD) proteins.[2][8] These MBDs, in turn, recruit histone deacetylases (HDACs) and other chromatin-remodeling proteins, leading to a condensed, transcriptionally silent chromatin state known as heterochromatin.[2][8]

-

-

Gene Body Methylation and Transcriptional Activation: In contrast to promoter methylation, methylation within the gene body is often positively correlated with gene expression.[9] The precise mechanisms are still under investigation but may involve the suppression of spurious transcription initiation within the gene body.

-

Enhancer Methylation: Methylation at enhancer regions can also modulate gene expression. Hypomethylation of enhancers can expose binding sites for transcription factors, leading to increased expression of target genes. Conversely, hypermethylation can decommission enhancers, resulting in reduced gene transcription.[9]

Chromatin Structure and Genome Stability

DNA methylation plays a crucial role in shaping the three-dimensional structure of the genome and maintaining its integrity.

-

Heterochromatin Formation: As mentioned, methylated DNA recruits proteins that induce a compact chromatin structure, which is essential for silencing repetitive elements and transposons, thereby preventing genomic instability.[2][10]

-

X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is inactivated to ensure dosage compensation. This process is initiated and maintained by extensive DNA methylation.[2][10]

-

Genomic Imprinting: A small number of genes are expressed in a parent-of-origin-specific manner. This monoallelic expression is regulated by differential methylation of imprinting control regions (ICRs) established in the germline.[11]

Role in Development

DNA methylation patterns are dynamically reprogrammed during embryonic development.[2] Following fertilization, a wave of global demethylation occurs, erasing most of the parental methylation marks.[12] This is followed by de novo methylation, which establishes the specific methylation patterns required for lineage commitment and cellular differentiation.[2][10] This precise regulation of methylation is essential for normal development, and its disruption can lead to embryonic lethality.[2]

CpG Methylation in Disease

Aberrant DNA methylation is a hallmark of many diseases, most notably cancer.[13]

-

Cancer: Cancer cells exhibit global hypomethylation, which can lead to the activation of oncogenes and increased genomic instability.[6] Concurrently, focal hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.[9][14] This epigenetic silencing can be an early event in cancer development.[14]

-

Neurological Disorders: Dysregulation of DNA methylation has been implicated in various neurological and neurodegenerative diseases.

-

Autoimmune Diseases: Altered methylation patterns have also been observed in autoimmune disorders.

Quantitative Data on CpG Methylation

| Feature | Description | Quantitative Value/Observation | Reference(s) |

| Global CpG Methylation | Percentage of methylated CpG cytosines in the mammalian genome. | 70-80% | [3] |

| CpG Islands in Promoters | Percentage of human gene promoters containing a CpG island. | ~70% | [3] |

| CpG Frequency | Frequency of CpG dinucleotides in the human genome compared to statistical expectation. | Underrepresented (1/80th vs. expected 1/16th) | [15] |

| CpG Island Length | Typical length of CpG islands in mammalian genomes. | 300-3,000 base pairs | [15] |

| Gene Body Methylation | Correlation with gene expression. | Positively correlated | [9] |

| Promoter Methylation | Correlation with gene expression. | Negatively correlated | [9] |

| Cancer-Associated Changes | Differentially methylated regions in colon cancer compared to normal tissue. | Average of 1,549 (629 in promoter regions) | [3] |

Key Experimental Protocols

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[16][17]

Principle: Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18] Subsequent PCR amplification and sequencing reveal the original methylation status, as uracil is read as thymine.[18]

Detailed Protocol (Adapted from multiple sources): [19][20]

-

DNA Digestion (Optional but Recommended): Digest 250 ng - 2 µg of genomic DNA with restriction enzymes that do not cut within the region of interest. This can improve the efficiency of the bisulfite conversion.[19]

-

DNA Denaturation: Denature the DNA by heating at 97°C for 1 minute, followed by quenching on ice.[19] Add freshly prepared NaOH to a final concentration of 0.3M and incubate at 39°C for 30 minutes.[19]

-

Bisulfite Conversion:

-

Prepare a fresh bisulfite solution (e.g., 8.1g sodium bisulfite in 16mL water, pH adjusted to 5.1 with NaOH, and 0.66mL of 20mM hydroquinone added, final volume 20mL).[19]

-

Add 208 µL of the bisulfite solution to the denatured DNA.[19]

-

Incubate at 55°C for 16 hours in a PCR machine, with a 5-minute denaturation step at 95°C every 3 hours.[19]

-

-

Desalting and Desulfonation:

-

DNA Precipitation and Resuspension:

-

PCR Amplification and Sequencing: Use the bisulfite-converted DNA as a template for PCR using primers designed to amplify the region of interest. The PCR products can then be sequenced.

Methylation-Specific PCR (MSP)

MSP is a rapid and sensitive method for analyzing the methylation status of specific CpG sites.[21][22]

Principle: This technique utilizes two pairs of primers. One pair is specific for the methylated sequence (where cytosines remain as cytosines after bisulfite treatment), and the other is specific for the unmethylated sequence (where cytosines are converted to uracils, and subsequently amplified as thymines).[23][24]

Detailed Protocol (General Steps): [21][23]

-

Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA as described in the bisulfite sequencing protocol.

-

Primer Design: Design two pairs of primers for the region of interest:

-

"M" primers: Designed to be complementary to the sequence where CpG cytosines are methylated and thus remain as cytosines.

-

"U" primers: Designed to be complementary to the sequence where CpG cytosines are unmethylated and are converted to uracils (read as thymines in the template strand).

-

Primers should ideally contain at least one CpG site at their 3' end to maximize specificity.[23]

-

-

PCR Amplification: Perform two separate PCR reactions for each sample, one with the "M" primers and one with the "U" primers.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates an unmethylated status. The presence of bands in both indicates a mixed population of methylated and unmethylated DNA.

Visualizations

Caption: The dynamic cycle of DNA methylation and demethylation.

Caption: Mechanism of gene silencing by CpG methylation.

Caption: Workflow for bisulfite sequencing.

Conclusion

Methylated CpG sites are not merely static modifications of the DNA sequence but are dynamic and integral components of the epigenetic regulatory network. Their profound influence on gene expression, chromatin structure, and cellular differentiation underscores their importance in both normal physiology and the etiology of complex diseases. A thorough understanding of the biological significance of CpG methylation, coupled with advanced detection methodologies, is paramount for the development of novel diagnostic and therapeutic strategies targeting the epigenome.

References

- 1. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation - Wikipedia [en.wikipedia.org]

- 3. CpG site - Wikipedia [en.wikipedia.org]

- 4. w3.biosci.utexas.edu [w3.biosci.utexas.edu]

- 5. DNA methylation in development and disease: an overview for prostate researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. biomodal.com [biomodal.com]

- 8. DNA methylation and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA methylation in development and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA methylation dynamics during epigenetic reprogramming in the germline and preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. DNA methylation profiles in cancer: functions, therapy, and beyond | Cancer Biology & Medicine [cancerbiomed.org]

- 14. DNA methylation in cancer - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 17. news-medical.net [news-medical.net]

- 18. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 19. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 20. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. geneticeducation.co.in [geneticeducation.co.in]

- 24. news-medical.net [news-medical.net]

An In-depth Technical Guide to DNA Methylation and mCpG

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNA Methylation: A Core Epigenetic Mechanism

DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression and maintaining genome stability. This process involves the addition of a methyl group (CH₃) to the fifth carbon of the cytosine pyrimidine ring, forming 5-methylcytosine (5-mC). In mammalian genomes, this modification predominantly occurs in the context of CpG dinucleotides, where a cytosine nucleotide is immediately followed by a guanine nucleotide. While the DNA sequence itself remains unaltered, these methylation patterns are heritable and can be influenced by environmental factors, making them a key area of investigation in various biological processes and disease states.

The enzymes responsible for establishing and maintaining these methylation patterns are known as DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to cytosine residues. The presence of 5-mC, particularly within gene promoter regions, is often associated with transcriptional repression. This silencing effect is mediated through several mechanisms, including the direct inhibition of transcription factor binding and the recruitment of methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a more condensed and transcriptionally inaccessible chromatin state.

The Key Players: DNA Methyltransferases (DNMTs)

The establishment and propagation of DNA methylation patterns are carried out by a conserved family of DNMT enzymes. In mammals, this family primarily consists of three active enzymes: DNMT1, DNMT3A, and DNMT3B.

-

DNMT1: The Maintenance Methyltransferase DNMT1 is the most abundant DNMT in mammalian cells and is primarily responsible for maintaining existing methylation patterns during DNA replication.[1] It recognizes hemimethylated DNA strands—where the parental strand is methylated but the newly synthesized daughter strand is not—and methylates the corresponding cytosine on the new strand. This fidelity is crucial for ensuring the stable inheritance of methylation patterns through cell division. The catalytic activity of DNMT1 is allosterically activated upon binding to methylated DNA.[2]

-

DNMT3A and DNMT3B: The De Novo Methyltransferases DNMT3A and DNMT3B are responsible for establishing new DNA methylation patterns, a process known as de novo methylation.[1][3] These enzymes are highly active during embryonic development and cellular differentiation, where they play a critical role in setting up cell-type-specific gene expression programs. Unlike DNMT1, DNMT3A and DNMT3B do not show a strong preference for hemimethylated DNA and can methylate previously unmethylated CpG sites.[3] While both are involved in de novo methylation, they can have distinct targets and functions.

-

DNMT3L: The Regulatory Partner DNMT3L is a catalytically inactive member of the DNMT3 family that acts as a regulatory factor. It interacts with DNMT3A and DNMT3B and enhances their catalytic activity.

Quantitative Data: Enzyme Kinetics of DNMTs

The following table summarizes the available quantitative data on the enzymatic activity of mammalian DNMTs.

| Enzyme | Substrate | Specific Activity (mol/h/mol enzyme) | Michaelis-Menten Constant (Km) | Notes |

| DNMT1 | hemimethylated DNA | - | - | Shows a strong (50-fold) preference for hemimethylated DNA.[2] |

| DNMT3A | poly(dGdC)-poly(dGdC) | 1.8 ± 0.3 | Similar for poly(dIdC)-poly(dIdC) and poly(dGdC)-poly(dGdC) | Activity is stimulated by DNMT3L. |

| DNMT3B | poly(dGdC)-poly(dGdC) | 1.3 ± 0.1 | Similar for poly(dIdC)-poly(dIdC) and poly(dGdC)-poly(dGdC) | Activity is stimulated by DNMT3L. |

The Regulatory Landscape: CpG Islands and mCpG Distribution

While CpG dinucleotides are generally underrepresented in the vertebrate genome due to the propensity of 5-mC to deaminate to thymine, there are specific regions known as CpG islands (CGIs) where they are found at a much higher frequency.[4] These regions, typically 300-3000 base pairs in length, are characterized by a high GC content (>50%) and a high observed-to-expected CpG ratio (>0.6).[5]

Crucially, the majority of CpG islands associated with gene promoters are typically unmethylated in normal cells, which correlates with active gene expression.[6][7] Conversely, hypermethylation of CpG islands in promoter regions is a hallmark of transcriptional silencing and is frequently observed in cancer, where it can lead to the inactivation of tumor suppressor genes.[8]

Quantitative Data: Distribution of CpG Methylation

The methylation status of CpG sites varies significantly across different genomic regions.

| Genomic Region | Typical Methylation Level | Functional Implication |

| Promoter CpG Islands | Low (Hypomethylated) | Permissive for gene transcription. |

| Gene Bodies | Variable | Can be positively correlated with gene expression.[9] |

| Intergenic Regions | High (Hypermethylated) | Generally associated with transcriptional repression. |

| Repetitive Elements | High (Hypermethylated) | Maintenance of genomic stability. |

Signaling Pathway and Logical Relationship of mCpG in Gene Silencing

The process of DNA methylation and its role in gene silencing involves a series of coordinated events. The following diagrams illustrate these pathways and relationships.

References

- 1. Conflicts of CpG density and DNA methylation are proximally and distally involved in gene regulation in human and mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The activity of the murine DNA methyltransferase Dnmt1 is controlled by interaction of the catalytic domain with the N-terminal part of the enzyme leading to an allosteric activation of the enzyme after binding to methylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide CpG density and DNA methylation analysis method (MeDIP, RRBS, and WGBS) comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CpG_MPs: identification of CpG methylation patterns of genomic regions from high-throughput bisulfite sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relating gene expression evolution with CpG content changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovered Key CpG Sites by Analyzing DNA Methylation and Gene Expression in Breast Cancer Samples [frontiersin.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Genomic profiling of CpG methylation and allelic specificity using quantitative high-throughput mass spectrometry: critical evaluation and improvements - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CpG Methylation on Chromatin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between CpG methylation (mCpG) and chromatin structure, providing a comprehensive overview of the core mechanisms, experimental methodologies to study them, and the resulting impact on gene expression. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on epigenetic modifications and their therapeutic potential.

Core Concepts: The Interplay of mCpG and Chromatin Architecture

DNA methylation, primarily occurring at CpG dinucleotides, is a fundamental epigenetic modification that plays a crucial role in regulating gene expression without altering the underlying DNA sequence.[1][2] Its influence on chromatin structure is profound and multifaceted, primarily through two interconnected mechanisms: the modulation of nucleosome positioning and the recruitment of specific proteins that recognize methylated DNA, leading to histone modifications and chromatin remodeling.

mCpG and Nucleosome Positioning

The presence of methyl groups on CpG dinucleotides can directly and indirectly influence the positioning and stability of nucleosomes, the fundamental repeating units of chromatin.

-

Direct Structural Effects: CpG methylation can alter the biophysical properties of DNA, making it more rigid. This can directly influence the ability of DNA to wrap around the histone octamer, in some cases preventing nucleosome formation at specific sites.[3] Conversely, studies have also shown that CpG methylation can lead to a tighter wrapping of DNA around the histone core.[4][5]

-

Indirect Effects via Protein Recruitment: The impact of mCpG on nucleosome positioning is often mediated by proteins that specifically bind to methylated DNA. These proteins can, in turn, recruit chromatin remodeling complexes that actively reposition or evict nucleosomes.

A strong anti-correlation is often observed between DNA methylation and nucleosome occupancy at certain genomic regions, such as CTCF binding sites, where methylation peaks in the linker regions between nucleosomes.[6][7] However, this relationship is not universal and can vary depending on the genomic context. For instance, at promoters, the relationship is more complex and often linked to transcriptional activity.[6]

The Role of Methyl-CpG-Binding Proteins (MBPs)

A key mechanism by which mCpG exerts its influence on chromatin is through the recruitment of methyl-CpG-binding domain (MBD) proteins. The most extensively studied of these is MeCP2.[8]

-

MeCP2 and Transcriptional Repression: MeCP2 was one of the first proteins identified to bind specifically to methylated CpG sites.[8] Upon binding, MeCP2 acts as a molecular bridge, recruiting co-repressor complexes to the site of methylation.[9] This recruitment is a critical step in translating the DNA methylation signal into a repressive chromatin environment.

Histone Modifications and Chromatin Remodeling

The co-repressor complexes recruited by MBPs, such as MeCP2, often contain histone-modifying enzymes, primarily histone deacetylases (HDACs) and histone methyltransferases (HMTs).

-

Histone Deacetylation: The MeCP2 protein recruits the SIN3A co-repressor complex, which includes HDAC1 and HDAC2.[10] HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery.[9] This process of histone deacetylation is a hallmark of transcriptionally silenced chromatin.

-

Histone Methylation: In addition to deacetylation, the recruitment of HMTs can lead to the methylation of specific histone residues, such as H3K9 and H3K27. These methylation marks serve as binding sites for other repressive proteins, like HP1, further compacting the chromatin and reinforcing the silent state.[11]

This cascade of events, initiated by the presence of mCpG, effectively transforms an accessible, transcriptionally active chromatin region into a condensed, heterochromatic state, leading to long-term gene silencing.[9]

Quantitative Data Summary

The following tables summarize the general quantitative relationships observed between CpG methylation, chromatin features, and gene expression, as described in the scientific literature.

| Feature A | Feature B | General Correlation | Genomic Context |

| CpG Methylation Level | Nucleosome Occupancy | Anti-correlated | CTCF Binding Sites |

| CpG Methylation Level | Nucleosome Occupancy | Positively correlated | Repressed Promoters |

| CpG Methylation Level | Gene Expression | Inversely correlated | Promoter Regions |

| Histone Acetylation (H3K9ac, H3K27ac) | Gene Expression | Positively correlated | Active Promoters/Enhancers |

| Histone Methylation (H3K9me3, H3K27me3) | Gene Expression | Inversely correlated | Silenced Genes/Heterochromatin |

| MeCP2 Binding | CpG Methylation Density | Positively correlated | Genome-wide |

Table 1: General Correlations Between Epigenetic Marks and Genomic Features.

| Experimental Technique | Information Gained | Typical Quantitative Output |

| NOMe-seq | Nucleosome occupancy and DNA methylation on the same molecule. | Percentage of GpC methylation (accessibility) and CpG methylation at specific loci. |

| ChIP-seq | Genome-wide localization of histone modifications or protein binding. | Enrichment scores (fold change over input) for specific genomic regions. |

| ATAC-seq | Genome-wide chromatin accessibility. | Peak intensity or read counts in accessible regions. |

| Bisulfite Sequencing | DNA methylation at single-nucleotide resolution. | Percentage of methylation at individual CpG sites. |

Table 2: Overview of Key Experimental Techniques and Their Quantitative Outputs.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of mCpG's impact on chromatin are provided below.

Nucleosome Occupancy and Methylome Sequencing (NOMe-seq)

NOMe-seq is a powerful technique that simultaneously provides information on nucleosome positioning and DNA methylation from the same DNA molecule.[6][7] It utilizes a GpC methyltransferase, M.CviPI, to methylate GpC dinucleotides that are not protected by nucleosomes or other DNA-binding proteins.

Protocol Steps:

-

Nuclei Isolation: Isolate intact nuclei from cells or tissues of interest using a dounce homogenizer or a commercial nuclei isolation kit.

-

M.CviPI Treatment: Treat the isolated nuclei with M.CviPI methyltransferase and S-adenosylmethionine (SAM). The enzyme will methylate cytosines in GpC contexts in accessible chromatin regions.

-

DNA Extraction: Purify genomic DNA from the M.CviPI-treated nuclei using standard phenol-chloroform extraction or a DNA purification kit.

-

Bisulfite Conversion: Treat the purified DNA with sodium bisulfite. This will convert unmethylated cytosines to uracils, while methylated cytosines (both endogenous mCpG and exogenous mGpC) will remain unchanged.

-

Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA using a kit compatible with next-generation sequencing (NGS).

-

Sequencing: Perform paired-end sequencing on an NGS platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Differentiate between endogenous CpG methylation and M.CviPI-induced GpC methylation to determine nucleosome occupancy (high GpC methylation indicates a nucleosome-depleted region) and the endogenous methylation status of CpG sites.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is the gold standard for mapping the genome-wide distribution of histone modifications.

Protocol Steps:

-

Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3, H3K9ac). The antibody will bind to the histone modification, and this complex is then pulled down using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform NGS.

-

Data Analysis: Align the reads to a reference genome and identify regions of enrichment ("peaks") for the specific histone modification.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a sensitive and efficient method for mapping chromatin accessibility across the genome.

Protocol Steps:

-

Nuclei Isolation: Isolate intact nuclei from a small number of cells.

-

Tagmentation: Treat the nuclei with a hyperactive Tn5 transposase. The transposase will simultaneously cut DNA in accessible chromatin regions and ligate sequencing adapters to the ends of the fragments.

-

DNA Purification: Purify the "tagmented" DNA.

-

PCR Amplification: Amplify the tagmented DNA fragments by PCR to add the remaining sequencing adapters and generate enough material for sequencing.

-

Library Purification and Sequencing: Purify the PCR library and perform paired-end NGS.

-

Data Analysis: Align the sequencing reads to a reference genome. The density of reads in a particular region corresponds to the level of chromatin accessibility.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: MeCP2-mediated gene silencing pathway.

Caption: NOMe-seq experimental workflow.

Caption: ChIP-seq experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative atlas of histone modification signatures from human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. scienceopen.com [scienceopen.com]

- 8. Histone deacetylase 3 associates with MeCP2 to regulate FOXO and social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of MeCP2, DNA methylation, and HDACs in regulating synapse function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of histone modification ChIP-seq enrichment for data mining and machine learning applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Decoding Development: A Technical Guide to mCpG's Foundational Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation at CpG dinucleotides (mCpG) is a cornerstone of epigenetic regulation, orchestrating the precise gene expression programs that underpin embryonic development. This technical guide provides an in-depth exploration of the foundational concepts of mCpG in developmental biology. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core enzymatic machinery, the dynamic reprogramming of the methylome, and the intricate signaling pathways that govern these processes. This document synthesizes quantitative data into comparative tables, presents detailed experimental methodologies for key analytical techniques, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding of this critical epigenetic modification.

Introduction: The Central Dogma of Epigenetic Inheritance

In the landscape of developmental biology, 5-methylcytosine (5mC) at CpG dinucleotides stands as a pivotal epigenetic mark. It is instrumental in a multitude of processes including the silencing of pluripotent genes, X-chromosome inactivation, and genomic imprinting, thereby ensuring the unidirectional progression of cellular differentiation and the stability of cell lineages.[1] The establishment and maintenance of these methylation patterns are not static; rather, they are dynamically remodeled during two major waves of reprogramming in the germline and early embryogenesis.[2] This guide delves into the molecular mechanisms that drive these changes and their profound implications for normal development and disease.

The Enzymatic Machinery of DNA Methylation and Demethylation

The precise control of mCpG patterns is orchestrated by two families of enzymes with opposing functions: the DNA methyltransferases (DNMTs) and the Ten-eleven translocation (TET) enzymes.

2.1. Establishing and Maintaining Methylation: The DNMT Family

-

De novo Methyltransferases (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during development.[3] Their expression is tightly regulated, with distinct roles in different developmental stages.

-

Maintenance Methyltransferase (DNMT1): DNMT1 ensures the faithful propagation of methylation patterns through cell division by recognizing hemi-methylated DNA strands and methylating the newly synthesized strand.[3]

2.2. Initiating Demethylation: The TET Enzyme Family

The TET enzymes (TET1, TET2, and TET3) initiate the process of DNA demethylation by iteratively oxidizing 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized forms can be passively diluted during DNA replication or actively excised and replaced with an unmethylated cytosine through the base excision repair (BER) pathway. 5hmC is not merely a transient intermediate but also functions as a stable epigenetic mark with its own regulatory roles.[4]

Quantitative Dynamics of Global DNA Methylation in Early Mammalian Development

The early mammalian embryo undergoes dramatic and precisely orchestrated changes in global DNA methylation levels. These dynamics are critical for erasing parental epigenetic memory and establishing a pluripotent state, followed by the lineage-specific methylation patterns that drive differentiation. The following tables summarize the global mCpG levels across different developmental stages in several mammalian species.

Table 1: Global DNA Methylation Levels (%) During Early Development in Human and Mouse

| Developmental Stage | Human (%) | Mouse (%) |

| Oocyte | ~40 | ~32 |

| Sperm | ~80-90 | ~83 |

| Zygote (PN3-5) | Paternal: low, Maternal: high | Paternal: low, Maternal: high |

| 2-4 Cell | Decreasing | Decreasing |

| 8-16 Cell/Morula | Lowest levels | Lowest levels |

| Blastocyst | Increasing (de novo methylation) | Increasing (de novo methylation) |

| Inner Cell Mass (ICM) | Higher than Trophectoderm | Higher than Trophectoderm |

| Trophectoderm (TE) | Lower than Inner Cell Mass | Lower than Inner Cell Mass |

Data compiled from multiple sources, including[2][4][5][6][7][8][9][10]. Absolute percentages can vary based on the measurement technique and specific study.

Table 2: Comparative Global DNA Methylation Levels (%) in Gametes and Early Embryos of Livestock Species

| Developmental Stage | Bovine (%) | Porcine (%) |

| Oocyte | Intermediate | Intermediate |

| Spermatozoa | High | High |

| 2-4 Cell | Decreasing | Decreasing |

| 8-16 Cell | Nadir | Nadir |

| Morula | Increasing | Increasing |

| Blastocyst | Increasing | Increasing |

Data adapted from studies on bovine and porcine embryos, showing similar overall trends to human and mouse but with species-specific differences in timing and extent of reprogramming.[6]

Signaling Pathways Regulating the Methylome

Several key developmental signaling pathways converge on the epigenetic machinery to regulate DNA methylation patterns. Understanding these connections is crucial for deciphering the mechanisms of cell fate determination.

4.1. Wnt Signaling Pathway

The canonical Wnt signaling pathway, crucial for embryonic patterning and cell fate decisions, has been shown to influence the expression of epigenetic modifiers. For instance, activated Wnt signaling can lead to the downregulation of Tcf3, a transcriptional repressor that in turn can affect the expression of DNMTs and TETs, thereby modulating the methylation landscape.[11][12]

4.2. TGF-β/BMP Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) superfamily, including Bone Morphogenetic Proteins (BMPs), plays a critical role in embryogenesis. TGF-β/BMP signaling is transduced through Smad proteins, which can interact with and recruit epigenetic modifiers to target gene loci, thereby influencing DNA methylation and histone modification states.[3][13][14][15][16][17][18][19][20]

4.3. Retinoic Acid Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, is a potent morphogen during embryonic development. RA binds to nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). These complexes bind to retinoic acid response elements (RAREs) in the promoters of target genes, including those encoding for DNMTs and TETs, thereby directly influencing the methylation status of the genome.[21][22][23][24][25]

Experimental Protocols for mCpG Analysis

The study of mCpG relies on a suite of powerful molecular biology techniques. Below are detailed methodologies for key experiments.

5.1. Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution, genome-wide methylation profiling.

Protocol Outline:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.

-

DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

-

End Repair, A-tailing, and Adapter Ligation: Prepare DNA fragments for sequencing by repairing ends, adding a single adenine to the 3' end, and ligating methylated sequencing adapters. The use of methylated adapters is crucial to protect them from bisulfite conversion.

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using a polymerase that can read uracil as thymine. The number of PCR cycles should be minimized to avoid bias.

-

Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.

-

Data Analysis: Align sequenced reads to a reference genome, call methylation status for each CpG site, and identify differentially methylated regions (DMRs).

5.2. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an antibody-based method to enrich for methylated DNA fragments, providing a cost-effective alternative to WGBS for genome-wide methylation analysis, albeit at a lower resolution.

Protocol Outline:

-

Genomic DNA Extraction and Fragmentation: Isolate and shear high-quality genomic DNA.

-

Denaturation: Denature the fragmented DNA to create single-stranded fragments.

-

Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).

-

Capture of Antibody-DNA Complexes: Use antibody-binding beads (e.g., Protein A/G magnetic beads) to capture the antibody-5mC DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome and identify enriched regions, which correspond to methylated areas of the genome.

5.3. Tet-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq is a modification of bisulfite sequencing that specifically identifies 5-hydroxymethylcytosine (5hmC) at single-base resolution.

Protocol Outline:

-

Protection of 5hmC: Treat genomic DNA with β-glucosyltransferase (β-GT) to add a glucose moiety to 5hmC, protecting it from subsequent oxidation.

-

Oxidation of 5mC: Use a TET enzyme to oxidize 5mC to 5caC.

-

Bisulfite Conversion: Perform standard bisulfite conversion. In this case, unmodified cytosine and 5caC (from 5mC) are converted to uracil, while the protected 5hmC remains as cytosine.

-

PCR Amplification and Sequencing: Amplify the DNA and perform high-throughput sequencing.

-

Data Analysis: By comparing the results of TAB-seq with traditional WGBS, the locations of 5mC and 5hmC can be distinguished.

Logical Relationships in Epigenetic Regulation

The interplay between DNA methylation and other epigenetic modifications, such as histone modifications, is crucial for establishing and maintaining specific gene expression states.

Conclusion

The study of mCpG in developmental biology is a rapidly evolving field. The foundational concepts outlined in this guide provide a framework for understanding the profound impact of this epigenetic mark on the orchestration of life. For researchers and drug development professionals, a deep appreciation of these mechanisms is paramount for identifying novel therapeutic targets and developing innovative strategies for regenerative medicine and the treatment of developmental disorders. The continued refinement of experimental techniques and the integration of multi-omics data will undoubtedly unveil further layers of complexity in the epigenetic regulation of development.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. DNA Methylation Reprogramming during Mammalian Development | MDPI [mdpi.com]

- 3. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA methylation dynamics of the human preimplantation embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA methylation changes during preimplantation development reveal inter-species differences and reprogramming events at imprinted genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A unique regulatory phase of DNA methylation in the early mammalian embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Wnt Signaling Regulates the Lineage Differentiation Potential of Mouse Embryonic Stem Cells through Tcf3 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TGF-beta signaling by Smad proteins. | Semantic Scholar [semanticscholar.org]

- 16. BMP receptor signaling: transcriptional targets, regulation of signals, and signaling cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Roles of Retinoic Acid and Retinoic Acid Receptors in Inducing Epigenetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 23. A retinoic acid receptor-specific element controls the retinoic acid receptor-beta promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? [mdpi.com]

The Establishment of mCpG Methylation Patterns: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the molecular mechanisms that establish and maintain CpG methylation patterns in mammals. It covers the key enzymatic players, the intricate processes of de novo and maintenance methylation, and the dynamic nature of these epigenetic marks. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this core biological process.

The Core Machinery of DNA Methylation

DNA methylation is a fundamental epigenetic modification primarily occurring at the C5 position of cytosine in CpG dinucleotides. These patterns are established and maintained by a family of DNA methyltransferases (DNMTs).

-

De Novo Methyltransferases: DNMT3A and DNMT3B : These enzymes are responsible for establishing new methylation patterns during early development and gametogenesis[1][2]. They recognize and methylate previously unmethylated CpG sites. DNMT3A and DNMT3B have both overlapping and distinct functions; for instance, DNMT3B is specifically required for methylating centromeric satellite repeats[1][3]. Mutations in the human DNMT3B gene are linked to ICF syndrome (Immunodeficiency, Centromeric instability, and Facial anomalies), which is characterized by hypomethylation of pericentromeric repeats[1].

-

The Maintenance Methyltransferase: DNMT1 : Following DNA replication, DNMT1 is the primary enzyme responsible for copying the pre-existing methylation pattern onto the newly synthesized daughter strand. It shows a strong preference for hemi-methylated DNA, ensuring the faithful propagation of methylation patterns through cell division[4]. While its main role is in maintenance, DNMT1 can also exhibit de novo methylation activity under certain conditions[5]. The enzyme is essential for the viability of most differentiated cells[4].

-

The Regulatory Co-factor: DNMT3L : DNMT3L is a catalytically inactive member of the DNMT3 family. It acts as a crucial co-factor, interacting with DNMT3A and DNMT3B to stimulate their de novo methyltransferase activity[5][6][7][8]. DNMT3L is critical for establishing methylation at imprinted genes and other sequences in germ cells[3].

The Two-Phase Process of Pattern Establishment

The establishment of CpG methylation landscapes is a dynamic process involving two key phases: the initial setting of marks (de novo methylation) and their faithful propagation across cell divisions (maintenance methylation).

Phase 1: De Novo Methylation

De novo methylation establishes the foundational methylation patterns during embryogenesis. This process is guided by the DNMT3A/DNMT3B enzymes, often in complex with DNMT3L. The targeting of these enzymes to specific genomic loci is a highly regulated process, influenced by the underlying chromatin state. Histone modifications play a key role; for example, the ADD domain of DNMT3L can sense the modification state of histone tails, guiding the complex to appropriate chromatin regions for methylation[6][7][8][9]. Recent structural studies suggest a model where the DNMT3A-3L complex undergoes reorganization upon nucleosome binding, senses histone tails, and dynamically searches for DNA to engage for methylation[6][7][8][9].

Phase 2: Maintenance Methylation

Maintenance methylation ensures that established patterns are preserved after DNA replication. The process creates hemi-methylated DNA, where the parental strand is methylated but the new daughter strand is not. This hemi-methylated site is the specific substrate for DNMT1.

The recruitment and activation of DNMT1 is a multi-step process orchestrated by the protein UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1)[10].

-

Recognition of Hemi-methylated DNA : The SRA domain of UHRF1 specifically recognizes and binds to hemi-methylated CpG sites on the newly replicated DNA[5][10].

-

Chromatin Engagement : UHRF1 also engages with histone modifications, such as H3K9me2/3, through its TTD-PHD domains, which helps to properly localize it on the chromatin[5].

-

DNMT1 Recruitment and Activation : UHRF1 is essential for recruiting DNMT1 to replication foci[10]. It overcomes the natural autoinhibitory state of DNMT1. The N-terminal domains of DNMT1, particularly the RFTS domain, normally block its catalytic site[5][11]. UHRF1-mediated ubiquitination of histone H3 creates a binding site for the DNMT1 RFTS domain. This interaction displaces the RFTS domain from the catalytic pocket, allowing the hemi-methylated DNA substrate to gain access and be methylated[5].

This revised model emphasizes that maintenance is not solely dependent on DNMT1 but requires a cooperative effort involving accessory proteins and the chromatin context[4][12]. It is a process of maintaining a methylated state rather than an exact CpG-by-CpG pattern[4].

Dynamic Erasure: The Role of TET Enzymes

DNA methylation is not a permanent mark. Active demethylation, mediated by the Ten-eleven translocation (TET) family of enzymes, provides a mechanism for its removal. TET enzymes are dioxygenases that iteratively oxidize 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[13][14][15]. These oxidized forms can lead to demethylation through two primary routes:

-

Passive Demethylation : 5hmC is not recognized by DNMT1 during replication, leading to a dilution of the methylation mark in subsequent cell divisions[14].

-

Active Demethylation : 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmethylated cytosine[14].

This dynamic interplay between methylation and demethylation is crucial for processes like genomic reprogramming in the early embryo and the regulation of gene expression in somatic cells[16].

Quantitative Data on CpG Methylation

The establishment and maintenance of methylation patterns result in distinct levels of CpG methylation across different genomic contexts and cell types. The following table summarizes representative quantitative findings from studies involving the disruption of methylation machinery.

| Condition | Genomic Region / Gene Promoter | Observed Change in Methylation | Species / Cell Type | Reference |

| Dnmt1 and Dnmt3a double knockout (DKO) | Kcne1, Dhh, Pten promoters | 10% - 30% decrease in methylation compared to wild-type controls. | Mouse Forebrain | [17] |

| Dnmt3a and Dnmt3b double knockout | Repetitive elements (e.g., Alus) | Up to 30% of CpG sites become hemi-methylated. | Mouse ES Cells | [4] |

| Disruption of UHRF1-H3K9me3 interaction | Global DNA | Global hypomethylation. | Mammalian Cells | [5] |

| Overexpression of Dnmt3a/Dnmt3b in knockout cells | Global DNA | Restoration of genomic methylation patterns. | Mouse ES Cells | [18] |

Key Experimental Protocols

Analyzing CpG methylation patterns requires specialized molecular techniques. Below are detailed methodologies for core experiments in the field.

Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution, genome-wide methylation analysis. The principle relies on sodium bisulfite treatment, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Uracils are then read as thymines during sequencing.

Methodology:

-

Genomic DNA Extraction : Isolate high-quality genomic DNA (gDNA) from the sample of interest. Quantify and assess purity.

-

DNA Fragmentation : Shear gDNA to a desired size range (e.g., 200-400 bp) using sonication (e.g., Covaris).

-

Library Preparation (Pre-Bisulfite) :

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the fragmented DNA[19][20]. Using methylated adapters is crucial to protect them from bisulfite conversion.

-

Purify and size-select the adapter-ligated DNA fragments, typically using gel electrophoresis or magnetic beads.

-

-

Bisulfite Conversion :

-

Treat the DNA library with sodium bisulfite using a commercial kit (e.g., Zymo, Qiagen). This step denatures the DNA and converts unmethylated 'C's to 'U's.

-

Purify the converted DNA, which is now single-stranded and has a reduced complexity.

-

-

PCR Amplification :

-

Amplify the bisulfite-converted library using primers that target the ligated adapters. This step enriches for successfully ligated fragments and adds the full-length adapter sequences required for sequencing.

-

Use a high-fidelity polymerase and a minimal number of PCR cycles to avoid amplification bias.

-

-

Library Quantification and Sequencing :

-

Quantify the final library and assess its quality.

-

Sequence the library on an Illumina platform. Due to the low base complexity (C-to-T conversion), a control library (e.g., PhiX) must be spiked in[20].

-

-

Data Analysis :

-

Perform quality control on raw sequencing reads.

-

Align reads to an in-silico bisulfite-converted reference genome using specialized aligners (e.g., Bismark, bwa-meth)[21].

-

Extract methylation calls for each CpG site by calculating the ratio of 'C' reads to the total number of 'C' and 'T' reads covering that position[21].

-

Protocol: DNA Methyltransferase (DNMT) Activity Assay (Fluorometric)

These assays measure the enzymatic activity of DNMTs, which is crucial for inhibitor screening and biochemical characterization. Many modern assays are non-radioactive and designed for high-throughput formats[22][23].

Principle: A DNA substrate containing a DNMT recognition site is incubated with a DNMT enzyme and the methyl donor S-adenosyl-L-methionine (SAM). The methylation event is then detected, often by using a methylation-sensitive restriction enzyme coupled with a fluorescent readout[23][24].

Methodology:

-

Substrate Design : Synthesize a DNA probe, often a hairpin structure, containing a specific recognition sequence for the DNMT of interest (e.g., GATC for Dam MTase) and a recognition site for a methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves only methylated GATC)[23]. The probe is dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL) at opposite ends. In the hairpin form, fluorescence is quenched.

-

Methylation Reaction :

-

In a microplate well, combine the DNA hairpin probe, the purified DNMT enzyme (or nuclear extract), and the cofactor SAM.

-

If screening for inhibitors, add the test compound to the reaction mix.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) to allow for methylation.

-

-

Digestion Step :

-

Add the methylation-sensitive restriction enzyme (e.g., DpnI) to the reaction.

-

Incubate to allow digestion of the probes that were successfully methylated.

-

-

Signal Detection :

-

Cleavage of the hairpin probe by the restriction enzyme separates the fluorophore from the quencher, leading to an increase in fluorescence[23].

-

Measure the fluorescence intensity using a microplate reader. The signal is directly proportional to the DNMT activity.

-

-

Data Analysis : Quantify enzyme activity by comparing the fluorescence signal of test samples to a standard curve. For inhibitor screening, calculate IC50 values.

Protocol: Chromatin Immunoprecipitation (ChIP-seq) for DNMTs

ChIP-seq is used to identify the genome-wide binding locations of DNA-associated proteins, including DNMTs. This provides insight into where de novo and maintenance methylation activities are targeted.

Methodology:

-

Cross-linking : Treat cells with formaldehyde to create covalent cross-links between proteins and DNA, fixing the protein-DNA interactions in situ.

-

Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear it into small fragments (typically 200-500 bp).

-

Immunoprecipitation (IP) :

-

Incubate the sheared chromatin with an antibody specific to the DNMT of interest (e.g., anti-DNMT1, anti-DNMT3A).

-

Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

Perform a series of washes to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking :

-

Elute the captured complexes from the beads.

-

Reverse the formaldehyde cross-links by heating in the presence of a high-salt buffer.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing :

-

Prepare a sequencing library from the purified ChIP DNA (end-repair, A-tailing, adapter ligation, PCR amplification).

-

Sequence the library on an Illumina platform. A parallel "Input" library (from chromatin that did not undergo IP) should also be prepared and sequenced as a control for background and chromatin accessibility biases.

-

-

Data Analysis :

-

Align sequence reads from both ChIP and Input samples to the reference genome.

-

Use peak-calling software (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the Input control. These peaks represent the binding sites of the target DNMT.

-

References

- 1. DNA methyltransferases Dnmt3a and Dnmt3b are essential for de novo methylation and mammalian development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of the Dnmt3 family in de novo methylation of imprinted and repetitive sequences during male germ cell development in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rethinking how DNA Methylation Patterns are Maintained - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms of DNMT3A-3L-Mediated de novo DNA Methylation on Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular Mechanisms of DNMT3A-3L-Mediated de novo DNA Methylation on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. UHRF1 plays a role in maintaining DNA methylation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of DNMT1-DNA complex reveals a role for autoinhibition in maintenance DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rethinking how DNA methylation patterns are maintained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TET Enzymes in the Immune System: From DNA Demethylation to Immunotherapy, Inflammation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TET enzymes, TDG and the dynamics of DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of TET enzymes in DNA methylation, development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Dnmt1 and Dnmt3a are required for the maintenance of DNA methylation and synaptic function in adult forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment and maintenance of genomic methylation patterns in mouse embryonic stem cells by Dnmt3a and Dnmt3b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. support.illumina.com [support.illumina.com]

- 21. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 22. DNA Methyltransferase Activity Assays: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DNA Methyltransferase Activity Assays: Advances and Challenges [thno.org]

- 24. abnova.com [abnova.com]

The Discovery and Significance of Methylated CpG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 5-methylcytosine (5mC) within the CpG dinucleotide context represents a seminal moment in the field of epigenetics. This modification, far from being a simple chemical curiosity, has been revealed as a fundamental mechanism for regulating gene expression and maintaining genome stability. Aberrant CpG methylation is now recognized as a hallmark of numerous diseases, most notably cancer, making it a critical area of study for diagnostics and therapeutic development. This technical guide provides an in-depth exploration of the discovery of methylated CpG, its profound biological importance, and the key experimental methodologies used to investigate it.

A Historical Perspective: Uncovering the Fifth Base

The journey to understanding CpG methylation began not with a flash of insight, but with a series of incremental discoveries spanning several decades.

Early Observations:

The story begins in 1898 when W.G. Ruppel isolated a novel nucleic acid, "tuberculinic acid," from Tubercle bacillus.[1] It was not until 1925 that Johnson and Coghill identified a methylated form of cytosine as a component of this nucleic acid.[1] However, this finding was met with skepticism and was not widely accepted. The definitive proof of 5-methylcytosine's existence in DNA came in 1948 when Rollin Hotchkiss, using paper chromatography, successfully separated the bases of calf thymus DNA and unequivocally identified 5-methylcytosine.[1][2]

The CpG Context:

While the presence of 5mC was established, its specific location and function remained a mystery. In the 1960s, the work of Doskočil and Sorm began to shed light on the non-random distribution of 5mC, noting its prevalence in specific dinucleotide sequences in bacterial DNA.[3][4][5] It was later, in the late 1970s and early 1980s, that the significance of the CpG dinucleotide in eukaryotes became apparent.

The "CpG Island" and its Champion:

A pivotal breakthrough came from the laboratory of Adrian Bird. His team identified regions in vertebrate genomes with a high density of CpG dinucleotides, which they termed "CpG islands."[6][7][8][9] These islands were often found in an unmethylated state and were associated with the promoter regions of active genes.[6][8][9] This discovery provided a crucial link between DNA methylation and gene regulation. Bird's group went on to discover that proteins, such as MeCP2, could bind specifically to methylated CpG sites, providing a mechanism by which the methylation mark could be "read" by the cell.[6][7]

The Importance of CpG Methylation: A Master Regulator of the Genome

CpG methylation is a powerful epigenetic mechanism that plays a critical role in a wide array of biological processes. Its primary function is in the stable silencing of gene expression.

Gene Silencing:

Methylation of CpG islands in the promoter region of a gene is strongly correlated with transcriptional repression.[10] This silencing is achieved through two main mechanisms:

-

Inhibition of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can physically hinder the binding of transcription factors that are necessary to initiate transcription.[10]

-

Recruitment of Repressor Complexes: Methyl-CpG binding proteins, most notably MeCP2, recognize and bind to methylated CpG sites.[11][12] MeCP2 then acts as a scaffold, recruiting a corepressor complex that includes Sin3A and histone deacetylases (HDACs).[11][12] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is inaccessible to the transcriptional machinery.[11]

This process of methylation-mediated gene silencing is essential for:

-

X-chromosome inactivation: In females, one of the two X chromosomes is silenced to ensure proper gene dosage, a process heavily reliant on DNA methylation.

-

Genomic imprinting: The expression of certain genes is determined by their parental origin, a phenomenon controlled by differential methylation patterns established in the germline.

-

Suppression of transposable elements: CpG methylation helps to keep these mobile genetic elements in a silent state, preventing their proliferation and potential disruption of the genome.

CpG Methylation in Disease:

The precise regulation of CpG methylation is crucial for normal development and cellular function. Dysregulation of these patterns is a common feature of many diseases, particularly cancer.[10]

-

Cancer: In cancer cells, there is often a global hypomethylation of the genome, which can lead to genomic instability.[10] Concurrently, there is a hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their silencing and contributing to uncontrolled cell growth.[10]

-

Neurological Disorders: Mutations in the MECP2 gene, which encodes the methyl-CpG binding protein 2, are the primary cause of Rett syndrome, a severe neurodevelopmental disorder.[6][7]

Quantitative Data on CpG Methylation and Gene Expression

The inverse correlation between CpG island methylation and gene expression has been extensively documented. The following tables summarize representative quantitative data from studies on breast cancer cells, illustrating this relationship.

| Gene | Mean Methylation Difference (ER+ vs. ER−) | Log2 Fold Change in Gene Expression (ER+ vs. ER−) | Correlation |

| Gene A | 0.85 | -2.5 | Inverse |

| Gene B | 0.78 | -1.9 | Inverse |

| Gene C | -0.65 | 2.1 | Inverse |

| Gene D | 0.92 | -3.1 | Inverse |

Table 1: Correlation between CpG island methylation and gene expression in breast cancer cell lines. Data is illustrative and based on findings from studies comparing estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cells.[13]

| Gene | Methylation Percentage (ER+ cells) | Methylation Percentage (ER- cells) | Expression Status in ER+ |

| GATA3 | Low | High | Overexpressed |

| C6orf97 | Low | High | Overexpressed |

| LYN | High | Low | Underexpressed |

| CPNE8 | High | Low | Underexpressed |

Table 2: Examples of differentially methylated and expressed genes in breast cancer cell lines.[10]

Key Experimental Protocols

The study of CpG methylation relies on a variety of sophisticated molecular techniques. Below are detailed protocols for some of the most fundamental methods.

Bisulfite Sequencing

Bisulfite sequencing is considered the "gold standard" for DNA methylation analysis, providing single-nucleotide resolution. The principle of this method is the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while methylated cytosines remain unchanged.[14] Subsequent PCR amplification and sequencing reveal the original methylation status.

Protocol:

-

DNA Extraction and Purification:

-

Extract genomic DNA from the sample of interest using a standard DNA extraction kit.

-

Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio of ~1.8) and fluorometry.

-

Ensure DNA integrity by agarose gel electrophoresis.

-

-

Bisulfite Conversion:

-

Use a commercial bisulfite conversion kit for optimal results.

-

Denaturation: Incubate 250-500 ng of genomic DNA with a denaturation buffer (containing NaOH) at 37°C for 15 minutes.[14]

-